Desmethyl Erlotinib

Beschreibung

Eigenschaften

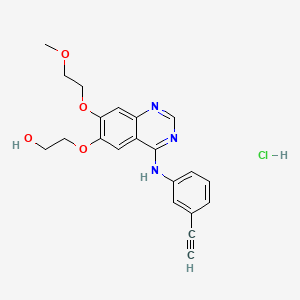

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOXOWNQZVIETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596524 |

Source

|

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-51-6 |

Source

|

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl Erlotinib: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in cancer therapy. This technical guide provides an in-depth exploration of the mechanism of action of desmethyl erlotinib, its metabolic generation, and its comparative potency with the parent drug. This document synthesizes critical data on its inhibitory effects on EGFR signaling pathways and provides detailed experimental protocols for its characterization, aiming to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Erlotinib is a cornerstone in the treatment of specific cancers, notably non-small cell lung cancer (NSCLC), where it targets the EGFR.[1][] Upon administration, erlotinib undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.[3][4] Among these, desmethyl erlotinib (OSI-420) is the most prominent and retains potent activity against the EGFR.[3] Understanding the distinct pharmacological profile of this active metabolite is crucial for a comprehensive grasp of erlotinib's overall efficacy and for the development of next-generation EGFR inhibitors.

Metabolic Pathway of Desmethyl Erlotinib Formation

Desmethyl erlotinib is the product of O-demethylation of erlotinib's side chains. This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

Primary Metabolizing Enzymes : In vitro studies have identified CYP3A4 as the main enzyme responsible for the conversion of erlotinib to OSI-420.

-

Contributing Enzymes : CYP1A2 also contributes to this metabolic process, albeit to a lesser extent. Extra-hepatic metabolism can occur, with contributions from CYP1A1 in the lungs and CYP3A4 in the intestine.

The metabolic conversion process is a key determinant of the pharmacokinetic profile of both erlotinib and desmethyl erlotinib.

Mechanism of Action: EGFR Inhibition

Similar to its parent compound, desmethyl erlotinib functions as a reversible inhibitor of the EGFR tyrosine kinase. The mechanism involves competitive binding to the ATP-binding pocket of the EGFR's intracellular kinase domain. This action prevents the autophosphorylation of tyrosine residues, a critical step in the activation of downstream signaling pathways.

By blocking EGFR autophosphorylation, desmethyl erlotinib effectively inhibits a cascade of intracellular signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are:

-

Ras-Raf-MEK-ERK (MAPK) Pathway : This pathway is central to regulating cell proliferation.

-

PI3K-Akt-mTOR Pathway : This pathway is a major regulator of cell survival and apoptosis resistance.

-

JAK/STAT Pathway : This pathway is also involved in cell proliferation and survival.

References

Desmethyl Erlotinib (OSI-420): A Technical Guide to the Active Metabolite of Erlotinib

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib (marketed as Tarceva®) is a potent, orally active small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] Following administration, Erlotinib is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites.[4] Among these, Desmethyl Erlotinib, also known as OSI-420, is the principal pharmacologically active metabolite.[1] This technical guide provides a comprehensive overview of OSI-420, detailing its formation, its comparative pharmacokinetics and pharmacodynamics with the parent drug, and key experimental methodologies for its study. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized to facilitate a deeper understanding for professionals in the field of oncology drug development.

Metabolism of Erlotinib to Desmethyl Erlotinib (OSI-420)

Erlotinib is eliminated predominantly through hepatic biotransformation, with less than 2% of the drug excreted unchanged. The conversion to its primary active O-desmethyl metabolite, OSI-420, is mediated mainly by the CYP3A4 isoenzyme, with contributions from CYP3A5, CYP1A1, and CYP1A2. Extra-hepatic metabolism can also occur, involving CYP3A4 in the intestine and CYP1A1 in the lungs. The metabolic ratio of Erlotinib to OSI-420 has been suggested as a potential factor in the incidence of adverse drug reactions, such as skin toxicities.

Pharmacokinetics of Erlotinib and OSI-420

OSI-420 is the major metabolite of Erlotinib found in human plasma. While its clearance is significantly faster than that of the parent compound, its presence is substantial. Studies in non-human primates have shown that the plasma exposure (AUC) of OSI-420 is approximately 30% of that of Erlotinib. Both compounds are capable of penetrating the cerebrospinal fluid (CSF), an important consideration for treating brain metastases. There is considerable inter-individual variability in the pharmacokinetics of both Erlotinib and OSI-420.

Table 1: Comparative Pharmacokinetic Parameters of Erlotinib and Desmethyl Erlotinib (OSI-420)

| Parameter | Erlotinib | Desmethyl Erlotinib (OSI-420) | Species | Notes | Reference |

|---|---|---|---|---|---|

| Terminal Half-Life (t½) | ~5.2 h | - | Rhesus Monkey (IV) | Biexponential disappearance from plasma. | |

| Terminal Half-Life (t½) | - | 11.96 ± 2.01 h | Wistar Rat | - | |

| Mean Clearance (CL) | 128 ml/min/m² | >5-fold higher than Erlotinib | Rhesus Monkey (IV) | - | |

| Plasma Exposure (AUC) | - | 30% of Erlotinib (range 12-59%) | Rhesus Monkey (IV) | Represents the ratio of metabolite AUC to parent drug AUC. |

| CSF Penetration | <5% (relative to total plasma) | <5% (relative to total plasma) | Rhesus Monkey (IV) | CSF drug exposure was ~30% of plasma free drug exposure. | |

Pharmacodynamics and In-Vitro Activity

Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR, which prevents the autophosphorylation of tyrosine residues and inhibits downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways. This blockade suppresses cell proliferation and survival, leading to apoptosis. Crucially, the active metabolite OSI-420 is considered to be equipotent to Erlotinib in its inhibitory activity against the EGFR tyrosine kinase. The combined concentrations of both Erlotinib and OSI-420 in the CSF have been shown to exceed the IC50 required for EGFR tyrosine kinase inhibition in tumor cells.

Table 2: In Vitro Inhibitory Activity (IC50) of Erlotinib

| Target | IC50 (nM) | Cell Line / Condition | Notes | Reference |

|---|---|---|---|---|

| EGFR Kinase | 2 | In vitro kinase assay | - | |

| EGFR Autophosphorylation | 20 | HN5 Human Head and Neck Tumor Cells | Intact tumor cells. | |

| EGFR (L858R mutation) | 29.8 | Ba/F3 cells | - | |

| EGFR (exon 19 deletion) | 11.5 | Ba/F3 cells | - | |

| EGFR (T790M mutation) | 3788 | Ba/F3 cells | Demonstrates resistance associated with this mutation. | |

| EGFR (Wild Type) | 1007 | Ba/F3 cells | - |

Note: OSI-420 is reported to be equipotent to Erlotinib.

Key Experimental Methodologies

Protocol: Quantification of Erlotinib and OSI-420 in Plasma by LC-MS/MS

This protocol outlines a common method for the simultaneous quantification of Erlotinib and OSI-420, adapted from methodologies described in the literature.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (e.g., Midazolam or a stable isotope-labeled analog like Desmethyl Erlotinib-d4).

-

Perform protein precipitation by adding a volume of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Alternatively, perform a liquid-liquid extraction using a mixture of ethyl acetate and n-hexane (e.g., 8:2, v/v). Vortex and centrifuge to separate the layers.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection.

-

-

Chromatographic Separation:

-

System: HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reverse-phase column (e.g., Phenomenex C-18 Luna or Inertsil ODS-3).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate).

-

Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

-

Run Time: Optimized for rapid analysis, often under 5 minutes.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Erlotinib, OSI-420, and the internal standard, ensuring high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated using blank plasma spiked with known concentrations of Erlotinib and OSI-420.

-

The peak area ratio of the analyte to the internal standard is plotted against concentration to determine the concentrations in unknown samples. The linear range can be established from ~0.1 ng/mL to 1000 ng/mL or higher.

-

Protocol: Cell Viability (IC50 Determination) Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549, HN5) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed exponentially growing cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Erlotinib and OSI-420 in culture media.

-

Remove the old media from the plates and add the media containing the various drug concentrations (in triplicate). Include untreated control wells.

-

Incubate the plates for a specified period, typically 72 hours.

-

-

Viability Measurement:

-

After incubation, assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue).

-

For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Convert absorbance values to percentage of cell growth inhibition relative to untreated control cells.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Note on Synthesis and Purification

The synthesis of Erlotinib typically starts from materials like 3,4-dihydroxybenzoic acid and involves several steps including O-alkylation, nitration, reduction, quinazoline ring formation, chlorination, and a final nucleophilic substitution. The synthesis of OSI-420 would require a similar pathway, using a demethylated precursor or incorporating a final demethylation step.

A significant technical challenge lies in the separation and unambiguous identification of the O-desmethyl isomers, OSI-420 and OSI-413, which are not easily distinguishable by conventional methods like mass spectrometry or NMR without authentic reference standards. Advanced techniques such as ion mobility mass spectrometry (IM-MS) may be required for their differentiation. This is a critical consideration for researchers synthesizing or procuring these metabolites, as errors in isomer identification can occur.

Conclusion

Desmethyl Erlotinib (OSI-420) is not merely a byproduct of Erlotinib metabolism but a pharmacologically active entity that contributes to the overall therapeutic effect of the parent drug. Its equipotency with Erlotinib underscores the importance of considering its concentration and pharmacokinetic profile when evaluating treatment efficacy and toxicity. For drug development professionals, a thorough understanding of the metabolic pathways, the comparative pharmacology of parent and active metabolites, and the robust analytical methods required for their quantification is essential for optimizing targeted cancer therapies.

References

An In-Depth Technical Guide to the Synthesis of Desmethyl Erlotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, step-by-step synthesis pathway for Desmethyl Erlotinib (OSI-420), an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The proposed synthesis commences with the commercially available and cost-effective starting material, 3,4-dihydroxybenzaldehyde. The synthetic route involves a strategic regioselective protection and alkylation of the hydroxyl groups, followed by the construction of the core quinazoline structure, and culminates in the introduction of the 3-ethynylphenylamino moiety. This guide offers comprehensive experimental protocols for each reaction, a summary of quantitative data in a tabular format, and a visual representation of the synthetic pathway using a Graphviz diagram. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis of Erlotinib analogs and other related kinase inhibitors.

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The formation of Desmethyl Erlotinib occurs in vivo through the O-demethylation of one of the two 2-methoxyethoxy side chains of Erlotinib. As an active metabolite, the availability of a reliable synthetic route for Desmethyl Erlotinib is crucial for various research and development activities, including its use as a reference standard in pharmacokinetic and metabolic studies, as well as for the exploration of its own therapeutic potential.

This guide outlines a plausible and efficient chemical synthesis of Desmethyl Erlotinib. The synthetic strategy is designed to be practical and scalable, leveraging established chemical transformations and readily accessible reagents.

Proposed Synthesis Pathway

The synthesis of Desmethyl Erlotinib can be achieved through a multi-step process starting from 3,4-dihydroxybenzaldehyde. The key steps include:

-

Regioselective Protection: Selective protection of the more acidic 4-hydroxyl group of 3,4-dihydroxybenzaldehyde as a benzyl ether.

-

Alkylation: Introduction of the 2-methoxyethoxy side chain at the remaining free 3-hydroxyl group.

-

Oximation and Dehydration: Conversion of the aldehyde to a nitrile group.

-

Nitration: Introduction of a nitro group ortho to the amino precursor.

-

Reduction: Reduction of the nitro group to an amine.

-

Quinazoline Ring Formation: Cyclization of the resulting 2-aminobenzonitrile with formamidine acetate to form the quinazolinone core.

-

Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline intermediate.

-

Nucleophilic Substitution: Coupling of the 4-chloroquinazoline with 3-ethynylaniline.

-

Deprotection: Removal of the benzyl protecting group to yield the final product, Desmethyl Erlotinib.

Below is a visual representation of this proposed synthetic pathway.

Caption: Proposed synthesis pathway for Desmethyl Erlotinib.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis of Desmethyl Erlotinib.

Step 1: Synthesis of 3-Hydroxy-4-(benzyloxy)benzaldehyde

-

Procedure: To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.05 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane:ethyl acetate) to afford 3-hydroxy-4-(benzyloxy)benzaldehyde.

-

Estimated Yield: 85-95%

Step 2: Synthesis of 3-(2-Methoxyethoxy)-4-(benzyloxy)benzaldehyde

-

Procedure: To a solution of 3-hydroxy-4-(benzyloxy)benzaldehyde (1.0 eq) in dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature. 1-Bromo-2-methoxyethane (1.2 eq) is then added, and the reaction mixture is heated to 80 °C for 6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-(2-methoxyethoxy)-4-(benzyloxy)benzaldehyde.

-

Estimated Yield: 90-98%

Step 3: Synthesis of 3-(2-Methoxyethoxy)-4-(benzyloxy)benzonitrile

-

Procedure: A mixture of 3-(2-methoxyethoxy)-4-(benzyloxy)benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is heated to reflux for 2 hours. The solvent is then removed under reduced pressure. The resulting crude oxime is taken up in acetic anhydride and heated to reflux for 4 hours. The reaction mixture is then carefully poured into ice-water and stirred until a solid precipitate forms. The solid is collected by filtration, washed with water, and dried to give 3-(2-methoxyethoxy)-4-(benzyloxy)benzonitrile.

-

Estimated Yield: 80-90%

Step 4: Synthesis of 2-Amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile

-

Procedure: To a cooled (0 °C) solution of 3-(2-methoxyethoxy)-4-(benzyloxy)benzonitrile (1.0 eq) in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 2 hours and then poured onto crushed ice. The precipitated nitro compound is filtered, washed with water, and dried. The crude nitro compound is then dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is heated to reflux for 4 hours. The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give 2-amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile.

-

Estimated Yield: 60-70% over two steps.

Step 5: Synthesis of 6-(Benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one

-

Procedure: A mixture of 2-amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile (1.0 eq) and formamidine acetate (4.0 eq) in 2-ethoxyethanol is heated to reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with ethanol, and dried to afford 6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one.

-

Estimated Yield: 75-85%

Step 6: Synthesis of 4-Chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline

-

Procedure: A suspension of 6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) in toluene is treated with thionyl chloride (3.0 eq) and a catalytic amount of DMF. The mixture is heated to reflux for 4 hours. The excess thionyl chloride and toluene are removed under reduced pressure to give the crude 4-chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline, which is used in the next step without further purification.

-

Estimated Yield: 90-95% (crude)

Step 7: Synthesis of N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine

-

Procedure: To a solution of crude 4-chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol, 3-ethynylaniline (1.2 eq) is added. The reaction mixture is heated to reflux for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with isopropanol, and dried to give N-(3-ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine.

-

Estimated Yield: 80-90%

Step 8: Synthesis of Desmethyl Erlotinib (OSI-420)

-

Procedure: N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, dichloromethane:methanol) to afford Desmethyl Erlotinib.

-

Estimated Yield: 90-98%

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of Desmethyl Erlotinib.

| Step | Starting Material | Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Estimated Yield (%) |

| 1 | 3,4-Dihydroxybenzaldehyde | 3-Hydroxy-4-(benzyloxy)benzaldehyde | 138.12 | 1.0 | 85-95 |

| 2 | 3-Hydroxy-4-(benzyloxy)benzaldehyde | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzaldehyde | 228.25 | 1.0 | 90-98 |

| 3 | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzaldehyde | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzonitrile | 286.33 | 1.0 | 80-90 |

| 4 | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzonitrile | 2-Amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile | 283.31 | 1.0 | 60-70 |

| 5 | 2-Amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile | 6-(Benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one | 312.36 | 1.0 | 75-85 |

| 6 | 6-(Benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one | 4-Chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline | 342.36 | 1.0 | 90-95 (crude) |

| 7 | 4-Chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline | N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine | 358.80 | 1.0 | 80-90 |

| 8 | N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine | Desmethyl Erlotinib (OSI-420) | 469.52 | 1.0 | 90-98 |

Conclusion

This technical guide presents a comprehensive and plausible synthetic pathway for Desmethyl Erlotinib. By employing a strategic protection and functional group manipulation approach, the synthesis can be achieved from a simple and readily available starting material. The detailed experimental protocols and tabulated data provide a solid foundation for the practical execution of this synthesis in a laboratory setting. This work serves as a valuable resource for chemists and pharmaceutical scientists involved in the synthesis and development of tyrosine kinase inhibitors and their metabolites. Further optimization of reaction conditions and purification procedures may lead to improved overall yields and purity of the final product.

Desmethyl Erlotinib (OSI-420): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Understanding the pharmacokinetic and pharmacodynamic profile of its major metabolite, OSI-420, is critical for optimizing therapeutic strategies, managing drug-drug interactions, and elucidating the overall clinical efficacy of erlotinib. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of desmethyl erlotinib, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetics of Desmethyl Erlotinib (OSI-420)

Desmethyl erlotinib is formed primarily through O-demethylation of erlotinib, a metabolic process predominantly mediated by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP1A1 and CYP1A2.[1][2] While erlotinib is the major circulating component after its administration, OSI-420 plays a significant role in the overall therapeutic effect due to its equipotency to the parent drug.[3]

Absorption and Distribution

Following oral administration of erlotinib, OSI-420 is formed and distributed throughout the body. The plasma exposure (AUC) of OSI-420 is approximately 30% (ranging from 12-59%) of that of erlotinib.[3] Studies in patients with central nervous system (CNS) metastases from NSCLC have shown that OSI-420 can penetrate the cerebrospinal fluid (CSF), with a mean CSF penetration rate of approximately 5.8%.[4]

Metabolism and Excretion

The clearance of OSI-420 is more than five times higher than that of erlotinib. In pediatric patients with primary brain tumors, the apparent clearance of OSI-420 (CLm/Fm) was found to be higher in patients younger than 5 years compared to older patients. A study in Wistar rats reported a terminal half-life (t1/2) of 11.96 ± 2.01 hours for desmethyl erlotinib.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for desmethyl erlotinib (OSI-420) gathered from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Desmethyl Erlotinib (OSI-420) in Humans

| Parameter | Value | Population | Reference |

| Plasma Exposure (AUC) relative to Erlotinib | 30% (range 12-59%) | Adult Patients | |

| CSF Penetration Rate | ~5.8% | NSCLC Patients with CNS Metastases | |

| Apparent Clearance (CLm/Fm) | 79 L/h/m² (patients < 5 years) | Pediatric Patients with Brain Tumors | |

| 38 L/h/m² (patients ≥ 5 years) | |||

| Cmax | 0.07 ± 0.03 µg/mL | Healthy Male Volunteers (after 100mg erlotinib) | |

| tmax | 1.4 h | Healthy Male Volunteers (after 100mg erlotinib) |

Table 2: Pharmacokinetic Parameters of Desmethyl Erlotinib (OSI-420) in Animal Models

| Parameter | Value | Species | Reference |

| Terminal Half-life (t1/2) | 11.96 ± 2.01 h | Wistar Rats | |

| Cmax | 98.7 ± 15.4 ng/mL | Diabetic Rabbits (after 25mg erlotinib) | |

| Tmax | 4.3 ± 1.0 h | Diabetic Rabbits (after 25mg erlotinib) | |

| AUC(0-t) | 1135.2 ± 245.8 ng·h/mL | Diabetic Rabbits (after 25mg erlotinib) |

Pharmacodynamics of Desmethyl Erlotinib (OSI-420)

Desmethyl erlotinib exerts its pharmacological effects through the inhibition of the EGFR tyrosine kinase, similar to its parent compound, erlotinib. It has been demonstrated that erlotinib and OSI-420 are equipotent in their ability to inhibit EGFR tyrosine kinase.

Mechanism of Action: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. Desmethyl erlotinib, like erlotinib, competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the activation of these downstream signaling cascades.

References

An In-depth Technical Guide to OSI-420: Discovery, Mechanism, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-420, also known as desmethyl-erlotinib and CP-473420, is the principal and equipotent active metabolite of Erlotinib, a widely-used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data associated with OSI-420. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of oncology and drug development.

Discovery and History

The discovery of OSI-420 is intrinsically linked to the development of its parent drug, Erlotinib (OSI-774, Tarceva®). Erlotinib was identified as a potent and selective inhibitor of EGFR tyrosine kinase in the early 1990s. During the preclinical and clinical development of Erlotinib, metabolic studies were conducted to understand its pharmacokinetic profile and biotransformation pathways. These investigations revealed that Erlotinib undergoes significant metabolism in the liver, primarily through the cytochrome P450 enzyme system.[1][2]

The major metabolic pathway was identified as O-demethylation of the two methoxyethoxy side chains, leading to the formation of OSI-420.[1] Subsequent pharmacological studies demonstrated that OSI-420 is not an inactive metabolite but possesses inhibitory activity against EGFR comparable to that of Erlotinib itself.[3] This finding was significant as it indicated that the therapeutic effect of Erlotinib is a composite of the activity of both the parent drug and its active metabolite. The history of OSI-420 is therefore a crucial chapter in the comprehensive understanding of Erlotinib's clinical efficacy and safety profile.

Mechanism of Action

OSI-420 exerts its biological effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4]

OSI-420, like Erlotinib, is a reversible ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the binding of ATP and subsequent autophosphorylation. This blockade of EGFR signaling leads to the inhibition of downstream cellular processes that are often dysregulated in cancer, ultimately resulting in cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of OSI-420.

Quantitative Data

Table 1: In Vitro Efficacy of Erlotinib and OSI-420

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| Erlotinib | EGFR | Kinase Assay | 2 | - | |

| Erlotinib | EGFR Autophosphorylation | Cellular Assay | 20 | HNS, DiFi, MDA-MB-468 | |

| OSI-420 | EGFR | (Assumed equipotent to Erlotinib) | ~2 | - |

Table 2: Pharmacokinetic Parameters of OSI-420

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Human | IV (Erlotinib) | 25 mg | - | - | 30% of Erlotinib AUC | 5.2 (Erlotinib) | |

| Rhesus Monkey | IV (Erlotinib) | - | - | - | 30% of Erlotinib AUC | - | |

| Rat (Wistar) | - | - | - | - | - | 11.96 ± 2.01 | |

| Human (Pediatric) | Oral (Erlotinib) | - | - | - | - | - |

Note: Much of the pharmacokinetic data for OSI-420 is presented relative to the parent drug, Erlotinib.

Experimental Protocols

General Synthesis of OSI-420 (Desmethyl-erlotinib)

-

Starting Material: Erlotinib hydrochloride.

-

Demethylation Reaction: Treatment of Erlotinib with a demethylating agent. Common reagents for cleaving methyl ethers include boron tribromide (BBr₃), trimethylsilyl iodide (TMSI), or strong acids like hydrobromic acid (HBr). The reaction conditions (solvent, temperature, and reaction time) would need to be optimized to selectively cleave one of the methyl groups from the methoxyethoxy side chains without affecting other functional groups in the molecule.

-

Work-up and Purification: After the reaction is complete, the reaction mixture would be quenched and the product extracted into an organic solvent. Purification of OSI-420 would likely be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting material and other byproducts.

-

Characterization: The structure of the synthesized OSI-420 would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

EGFR Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the in vitro inhibitory activity of OSI-420 against the EGFR kinase.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

ATP.

-

A suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

OSI-420 dissolved in DMSO.

-

96-well plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare serial dilutions of OSI-420 in kinase assay buffer.

-

In a 96-well plate, add the EGFR enzyme to each well.

-

Add the serially diluted OSI-420 or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the OSI-420 concentration and determine the IC50 value using a non-linear regression analysis.

-

Cell Proliferation Assay (e.g., MTT Assay)

This protocol outlines a general method to assess the anti-proliferative effect of OSI-420 on cancer cell lines.

-

Materials:

-

EGFR-dependent cancer cell lines (e.g., A549, MDA-MB-468, DiFi).

-

Complete cell culture medium.

-

OSI-420 dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of OSI-420 in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of OSI-420 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the OSI-420 concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow Visualization

Caption: General experimental workflow for kinase inhibitor evaluation.

Conclusion

OSI-420, the primary active metabolite of Erlotinib, is a potent inhibitor of EGFR tyrosine kinase and contributes significantly to the therapeutic effects of its parent drug. This technical guide has provided a detailed overview of its discovery, mechanism of action, and preclinical profile, supported by quantitative data and experimental protocols. The provided visualizations of the EGFR signaling pathway and a general experimental workflow for kinase inhibitor evaluation serve as valuable tools for researchers. A deeper understanding of the properties of OSI-420 is crucial for optimizing the clinical use of Erlotinib and for the design of next-generation EGFR inhibitors.

References

Desmethyl Erlotinib: A Technical Overview of a Key Erlotinib Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer and other malignancies. Understanding the physicochemical properties, biological activity, and analytical methodologies for Desmethyl Erlotinib is paramount for comprehensive pharmacokinetic and pharmacodynamic assessments of Erlotinib therapy. This technical guide provides an in-depth overview of Desmethyl Erlotinib, including its molecular characteristics, biological activity, relevant experimental protocols, and associated signaling pathways.

Physicochemical Properties

Desmethyl Erlotinib is available as a free base and a hydrochloride salt. The key molecular details are summarized in the table below.

| Property | Value (Free Base) | Value (HCl Salt) |

| Chemical Name | 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol | 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol hydrochloride |

| Synonyms | OSI-420, CP-473,420, O-Desmethyl Erlotinib | OSI-420 HCl |

| Molecular Formula | C21H21N3O4 | C21H22ClN3O4 |

| Molecular Weight | 379.41 g/mol [3] | 415.87 g/mol |

Biological Activity and Quantitative Data

Desmethyl Erlotinib is an active metabolite of Erlotinib and exhibits equipotent inhibitory activity against the EGFR tyrosine kinase.[1] It plays a significant role in the overall therapeutic effect of Erlotinib.

| Parameter | Cell Line/System | Value |

| EGFR IC50 (Erlotinib) | Recombinant human EGFR | 2 nM[1] |

| EGFR Autophosphorylation IC50 (Erlotinib) | Tumor cells | 20 nM |

| Pharmacokinetics (in Wistar rats) | Half-life (t1/2) | 11.96 ± 2.01 h |

| Analytical Detection (HPLC-MS/MS) | Linear range in human plasma | 5 to 2500 ng/mL |

| Analytical Detection (HPLC-MS/MS) | Linear range in lung tumor tissue homogenate | 5.0 to 500 ng/mL |

Signaling Pathways

Desmethyl Erlotinib, like its parent compound Erlotinib, functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR signaling pathway and the inhibitory action of Desmethyl Erlotinib.

Experimental Protocols

Chemical Synthesis

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Desmethyl Erlotinib on EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Desmethyl Erlotinib (OSI-420)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well plates

-

Plate reader

Procedure:

-

Coat a 96-well plate with the poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of Desmethyl Erlotinib in the kinase assay buffer.

-

Add the recombinant EGFR kinase to each well.

-

Add the diluted Desmethyl Erlotinib to the wells and incubate to allow for binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature to allow for phosphorylation of the substrate.

-

Stop the reaction and wash the wells.

-

Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA with an anti-phosphotyrosine antibody.

-

Measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of Desmethyl Erlotinib on the viability of cancer cell lines.

Materials:

-

EGFR-dependent cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Desmethyl Erlotinib (OSI-420)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

Incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Desmethyl Erlotinib in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of Desmethyl Erlotinib.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis and in vitro testing of Desmethyl Erlotinib.

Workflow for the quantitative analysis of Desmethyl Erlotinib in biological samples.

Workflow for in vitro cell viability testing of Desmethyl Erlotinib.

References

The Biotransformation of Erlotinib to Desmethyl Erlotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, to its principal active metabolite, Desmethyl Erlotinib (OSI-420). Understanding this biotransformation is critical for optimizing therapeutic efficacy, predicting drug-drug interactions, and mitigating inter-individual variability in patient response.

Introduction to Erlotinib Metabolism

Erlotinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Its clinical activity is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive hepatic and extrahepatic metabolism. The primary metabolic pathway is O-demethylation, leading to the formation of Desmethyl Erlotinib, also known as OSI-420.[3] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of Erlotinib.[4][5]

The biotransformation of Erlotinib is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. The primary enzyme responsible for the conversion to Desmethyl Erlotinib is CYP3A4, with significant contributions from CYP1A1 and CYP1A2. Other isoforms, such as CYP3A5, CYP2C8, and CYP1B1, play a lesser role. The expression and activity of these enzymes can be influenced by genetic polymorphisms, co-administered drugs, and lifestyle factors such as smoking, leading to significant inter-individual differences in Erlotinib clearance and exposure.

Key Enzymes in Erlotinib Biotransformation

The conversion of Erlotinib to Desmethyl Erlotinib is a complex process involving multiple CYP450 isoforms.

-

CYP3A4: This is the principal enzyme responsible for the hepatic metabolism of Erlotinib. It plays a major role in the O-demethylation of the methoxy group on the quinazoline ring, yielding Desmethyl Erlotinib.

-

CYP1A1 and CYP1A2: These isoforms also contribute significantly to Erlotinib metabolism, particularly in extrahepatic tissues such as the lungs. The induction of CYP1A1 and CYP1A2, for instance by cigarette smoke, can lead to increased Erlotinib clearance and reduced plasma concentrations.

-

Other Contributing Enzymes: CYP3A5 and CYP1B1 have also been identified as contributing to the metabolism of Erlotinib, although to a lesser extent than CYP3A4, CYP1A1, and CYP1A2.

Pharmacokinetics of Erlotinib and Desmethyl Erlotinib

The pharmacokinetic profiles of both Erlotinib and its active metabolite, Desmethyl Erlotinib, have been extensively studied. The following tables summarize key pharmacokinetic parameters.

| Parameter | Erlotinib | Desmethyl Erlotinib (OSI-420) | Reference |

| Half-life (t½) | ~36.2 hours | 11.96 ± 2.01 hours (in rats) | |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Not explicitly stated | |

| Apparent Clearance (CL/F) in Adults | - | - | |

| Non-smokers | Lower | Lower | |

| Smokers | 24% higher rate | Higher | |

| Apparent Clearance (CL/F) in Children (<5 years) | 6.8 L/h/m² | 79 L/h/m² | |

| Apparent Clearance (CL/F) in Children (≥5 years) | 3.6 L/h/m² | 38 L/h/m² | |

| Volume of Distribution (Vd) | 232 L | Not explicitly stated | |

| Protein Binding | ~93% (to albumin and α1-acid glycoprotein) | Not explicitly stated |

| Study Population | Erlotinib AUC₀₋∞ (ng·h/mL) | Desmethyl Erlotinib (OSI-420) AUC₀₋∞ (ng·h/mL) | Reference |

| Healthy Non-smokers (150 mg dose) | Geometric Mean: 13,800 | Not explicitly stated | |

| Healthy Smokers (150 mg dose) | Geometric Mean: 4,900 (2.8-fold lower than non-smokers) | Not explicitly stated | |

| Healthy Smokers (300 mg dose) | Geometric Mean: 13,700 | Not explicitly stated |

Experimental Protocols

In Vitro Metabolism of Erlotinib using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability of Erlotinib and identify the metabolites formed.

Materials:

-

Erlotinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and Erlotinib (final concentration, e.g., 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C in a shaking water bath.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the samples to precipitate the proteins.

-

Sample Analysis: Analyze the supernatant for the concentrations of Erlotinib and its metabolites using a validated LC-MS/MS method.

Recombinant Human CYP450 Enzyme Phenotyping

This protocol is designed to identify the specific CYP450 isoforms responsible for the metabolism of Erlotinib.

Materials:

-

Erlotinib

-

Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP1A1, CYP1A2, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Individual Incubations: Prepare separate incubation mixtures for each recombinant CYP450 isoform. Each mixture should contain the specific enzyme, Erlotinib, and phosphate buffer.

-

Control Incubations: Prepare control incubations without the NADPH regenerating system to account for any non-enzymatic degradation.

-

Reaction Initiation and Incubation: Initiate the reactions by adding the NADPH regenerating system and incubate at 37°C for a fixed time (e.g., 60 minutes).

-

Quenching and Sample Preparation: Quench the reactions with acetonitrile containing an internal standard and process the samples as described in the previous protocol.

-

Analysis: Analyze the formation of Desmethyl Erlotinib in each incubation using LC-MS/MS. The relative amount of metabolite formed in the presence of each isoform indicates its contribution to the biotransformation.

Visualizations

Erlotinib Metabolism Pathway

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacokinetics and Safety of Erlotinib and its Metabolite OSI-420 in Infants and Children with Primary Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Desmethyl Erlotinib: A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Understanding the binding affinity and mechanism of action of its major metabolite, Desmethyl Erlotinib, is critical for a comprehensive pharmacokinetic and pharmacodynamic assessment. This technical guide provides an in-depth overview of the target protein binding affinity of Desmethyl Erlotinib, including quantitative data and detailed experimental protocols.

Target Protein and Mechanism of Action

The primary molecular target of both Erlotinib and Desmethyl Erlotinib is the EGFR, a member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.

Desmethyl Erlotinib, like its parent compound, acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of substrates and thereby blocking the activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Quantitative Binding Affinity Data

| Compound | Assay Type | Target | IC50 | Reference |

| Erlotinib | Cell-free assay | EGFR Tyrosine Kinase | 2 nM | [1] |

| Erlotinib + Desmethyl Erlotinib (OSI-420) | Intact tumor cells | EGFR Tyrosine Kinase | 20 nM (7.9 ng/ml) | |

| Erlotinib | Intact HNS tumor cells | EGFR Activation | 20 nM | |

| Erlotinib | Various NSCLC cell lines | Growth Inhibition | 29 nM to >20 µM |

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental approach to determine binding affinity, the following diagrams are provided.

References

physical and chemical properties of Desmethyl Erlotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of various cancers. This document provides an in-depth technical overview of the physical and chemical properties of Desmethyl Erlotinib, its role in EGFR signaling pathways, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Desmethyl Erlotinib is a quinazoline derivative with a chemical structure closely related to its parent compound, Erlotinib. The key physical and chemical properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol[1] |

| Synonyms | OSI-420, CP-473,420, O-Desmethyl Erlotinib[1] |

| Chemical Formula | C₂₁H₂₁N₃O₄[1] |

| Molecular Weight | 379.41 g/mol [2] |

| CAS Number | 183321-86-0[1] |

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Transition: 81-97°C, Melting: 140-142°C |

| Boiling Point | Data not available (likely decomposes at high temperatures) |

| Solubility | DMSO: ≥ 125 mg/mL DMF: 50 mg/mL Ethanol: 0.25 mg/mL Water: Insoluble DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL |

| pKa (Predicted) | Basic pKa: ~5.5 (due to the quinazoline nitrogen) Acidic pKa: ~10.0 (due to the hydroxyl group) |

| logP (Predicted) | ~3.5 |

Mechanism of Action and Signaling Pathway

Desmethyl Erlotinib is an active metabolite of Erlotinib and is equipotent in its primary pharmacological action: the inhibition of the EGFR tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Desmethyl Erlotinib, like Erlotinib, competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Caption: EGFR signaling pathway and inhibition by Desmethyl Erlotinib.

Experimental Protocols

Proposed Synthesis of Desmethyl Erlotinib

The synthesis of Desmethyl Erlotinib can be approached via a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on established synthetic methodologies for Erlotinib and related quinazoline derivatives.

Workflow for the Proposed Synthesis of Desmethyl Erlotinib:

Caption: Proposed synthetic workflow for Desmethyl Erlotinib.

Detailed Methodology:

-

Step 1: Nucleophilic Aromatic Substitution. 4-chloro-7-(2-methoxyethoxy)-6-nitroquinazoline is reacted with 3-ethynylaniline in a suitable solvent such as isopropanol at elevated temperatures to yield N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine.

-

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate from Step 1 is reduced to an amine using a standard reducing agent, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, to afford N4-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine.

-

Step 3: Diazotization and Hydrolysis. The amino group at the 6-position is converted to a hydroxyl group via a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt. This step yields 4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-ol.

-

Step 4: O-alkylation. The hydroxyl group is then alkylated using 2-chloroethanol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to yield the final product, Desmethyl Erlotinib.

Purification Protocol

Purification of the crude Desmethyl Erlotinib is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of extraction and chromatographic techniques is typically employed.

Workflow for the Purification of Desmethyl Erlotinib:

Caption: General purification workflow for Desmethyl Erlotinib.

Detailed Methodology:

-

Aqueous Workup and Extraction: The reaction mixture containing crude Desmethyl Erlotinib is first quenched with water and then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to separate the desired product from impurities.

-

Crystallization (Optional): For obtaining highly pure material, the product obtained from column chromatography can be further purified by crystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of the synthesized Desmethyl Erlotinib should be confirmed using various analytical techniques.

Methodology for Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., ~335 nm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for Desmethyl Erlotinib is at m/z 379.41.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Desmethyl Erlotinib. The spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic, ethynyl, and alkoxy protons and carbons.

Conclusion

This technical guide provides a comprehensive overview of the core physical and chemical properties of Desmethyl Erlotinib, its mechanism of action as an EGFR inhibitor, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented is intended to be a valuable resource for scientists and researchers in the field of oncology drug discovery and development, facilitating further investigation and application of this important molecule.

References

Desmethyl Erlotinib: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of Desmethyl Erlotinib (OSI-420), the principal active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. This document details its mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the primary product of the in vivo O-demethylation of Erlotinib, a widely used therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, Erlotinib is converted to OSI-420, which circulates in the plasma and contributes significantly to the overall therapeutic effect.[1] Understanding the distinct biological profile of this active metabolite is crucial for a comprehensive grasp of Erlotinib's pharmacology.

Mechanism of Action

Like its parent compound, Desmethyl Erlotinib functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[2] It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular domain of the EGFR.[3] This reversible inhibition prevents EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades.[4] By blocking these pathways, Desmethyl Erlotinib effectively halts the molecular signals that drive tumor cell proliferation, survival, and metastasis.

Quantitative Biological Activity

Desmethyl Erlotinib is widely reported to be equipotent to its parent drug, Erlotinib. This equipotency is a critical factor in the overall efficacy of Erlotinib treatment, as the combined plasma concentrations of both compounds contribute to the inhibition of EGFR signaling.

| Compound | Target | Assay Type | IC50 | Reference |

| Erlotinib | EGFR | Biochemical Kinase Assay | 2 nM | |

| Desmethyl Erlotinib (OSI-420) | EGFR | Biochemical Kinase Assay | Equipotent to Erlotinib | |

| Erlotinib + Desmethyl Erlotinib | EGFR Autophosphorylation | Intact Tumor Cells | 20 nM (7.9 ng/mL) |

Table 1: Summary of Quantitative Potency Data.

Key Signaling Pathways

Desmethyl Erlotinib exerts its biological effects by inhibiting the EGFR signaling pathway, a complex network that regulates cell growth, proliferation, and survival. Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating multiple downstream cascades.

The two primary pathways affected are:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is centrally involved in regulating cell proliferation.

-

PI3K-Akt-mTOR Pathway: This pathway is a key mediator of cell survival and growth.

By inhibiting EGFR, Desmethyl Erlotinib effectively dampens the signaling flux through both of these critical pro-tumorigenic pathways.

Experimental Protocols

The biological activity of Desmethyl Erlotinib can be quantified using established in vitro assays.

EGFR Kinase Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Desmethyl Erlotinib against purified EGFR kinase.

Methodology:

-

Plate Coating: 96-well plates are coated with a generic kinase substrate, such as Poly(Glu, Tyr) 4:1, and incubated overnight.

-

Wash: Plates are washed with a buffer (e.g., PBS with 0.1% Tween 20) to remove excess substrate.

-

Kinase Reaction:

-

A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES), MgCl2, ATP, and purified recombinant human EGFR enzyme.

-

Serial dilutions of Desmethyl Erlotinib (dissolved in DMSO) or vehicle control are added to the wells.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed at room temperature.

-

-

Detection:

-

The reaction is stopped, and the level of substrate phosphorylation is quantified.

-

This is commonly achieved using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection or by using luminescence-based ATP-depletion assays (e.g., ADP-Glo™).

-

-

Data Analysis: The dose-response curve is plotted, and the IC50 value is calculated as the concentration of Desmethyl Erlotinib that inhibits 50% of EGFR kinase activity.

Cell Proliferation Assay (Cell-Based)

Objective: To determine the concentration of Desmethyl Erlotinib that inhibits the growth of EGFR-dependent cancer cell lines by 50% (GI50).

Methodology:

-

Cell Seeding: Cancer cells known to overexpress EGFR (e.g., A431 epidermoid carcinoma cells) are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Desmethyl Erlotinib or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

-

Viability Assessment: Cell viability is measured using a variety of methods:

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and measured spectrophotometrically.

-

ATP-based Assay (e.g., CellTiter-Glo®): A reagent is added that lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells.

-

-

Data Analysis: The percentage of cell growth inhibition relative to the vehicle control is calculated for each concentration, and the GI50 value is determined from the dose-response curve.

Conclusion

Desmethyl Erlotinib (OSI-420) is a pharmacologically significant active metabolite of Erlotinib. Its equipotency as an EGFR tyrosine kinase inhibitor underscores its critical contribution to the therapeutic activity of the parent drug. The methodologies and data presented in this guide provide a framework for the continued investigation and characterization of this compound in preclinical and clinical research settings. A thorough understanding of its biological activity is essential for optimizing EGFR-targeted cancer therapies.

References

Methodological & Application

Application Note: Quantification of Desmethyl Erlotinib (OSI-420) in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of desmethyl erlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib.[1][2][3] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in non-clinical and clinical research settings. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Erlotinib is a potent and selective tyrosine kinase inhibitor that targets the EGFR, a key player in cell proliferation and signaling pathways implicated in various cancers, particularly non-small cell lung cancer.[4] Erlotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP1A1), to form its active metabolite, desmethyl erlotinib (OSI-420).[4] OSI-420 is pharmacologically active and contributes to the overall therapeutic effect and potential toxicity of erlotinib. Therefore, the accurate quantification of both erlotinib and its active metabolite is crucial for understanding its pharmacokinetics, pharmacodynamics, and for optimizing therapeutic regimens.

This application note provides a comprehensive protocol for the quantification of desmethyl erlotinib in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique. The method described herein has been validated to ensure reliable and reproducible results.

Signaling Pathway

Caption: EGFR Signaling Pathway and Erlotinib Inhibition.

Experimental Workflow

Caption: LC-MS/MS Workflow for Desmethyl Erlotinib Quantification.

Experimental Protocols

Materials and Reagents

-

Desmethyl Erlotinib (OSI-420) reference standard

-

Erlotinib-d6 (or other suitable internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with appropriate anticoagulant)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of desmethyl erlotinib and the internal standard (IS) in a suitable solvent such as methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the desmethyl erlotinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of, for example, 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Add 600 µL of acetonitrile containing 1% (v/v) formic acid for protein precipitation.

-

Vortex the mixture for 5 seconds.

-

Centrifuge the samples at 10,000 x g for 10 minutes at room temperature.

-

Transfer the supernatant to a clean tube.

-

The supernatant can be directly injected or further diluted if necessary before injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | A gradient elution may be used to optimize separation. |

Mass Spectrometry

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Desmethyl Erlotinib and Erlotinib-d6

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Desmethyl Erlotinib (OSI-420) | 380.2 | 278.1 |

| Erlotinib-d6 (IS) | 400.4 | 278.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of desmethyl erlotinib.

Table 2: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Desmethyl Erlotinib (OSI-420) | 0.5 - 500 | ≥ 0.99 |

Table 3: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Desmethyl Erlotinib | LLOQ | 0.5 | < 20 | 80-120 |

| (OSI-420) | Low QC | 1.5 | < 15 | 85-115 |

| Mid QC | 75 | < 15 | 85-115 | |

| High QC | 400 | < 15 | 85-115 |

Table 4: Recovery

| Analyte | Extraction Method | Recovery (%) |

| Desmethyl Erlotinib (OSI-420) | Protein Precipitation | > 90 |

Discussion

The LC-MS/MS method detailed in this application note provides a robust and reliable means for the quantification of desmethyl erlotinib in human plasma. The simple protein precipitation sample preparation method is efficient and provides high recovery. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The chromatographic conditions provide good separation of the analyte from endogenous plasma components, and the MS/MS detection in MRM mode offers excellent selectivity and sensitivity.

The validation data presented demonstrates that the method meets the typical acceptance criteria for bioanalytical method validation, with a wide linear dynamic range, and acceptable precision, accuracy, and recovery. This method is well-suited for a variety of research applications, including pharmacokinetic modeling, drug-drug interaction studies, and therapeutic drug monitoring to support the development and clinical use of erlotinib.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of desmethyl erlotinib in human plasma. The detailed protocol and performance data will be a valuable resource for researchers, scientists, and drug development professionals working with erlotinib and its metabolites. The method is sensitive, specific, and rugged, making it suitable for high-throughput analysis in a research setting.

References

Desmethyl Erlotinib (OSI-420) for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] In both preclinical and clinical studies, Desmethyl Erlotinib has demonstrated equipotent inhibitory activity against EGFR as its parent compound, Erlotinib.[1] While Desmethyl Erlotinib is a significant contributor to the overall anti-tumor efficacy observed after Erlotinib administration, it is important to note that it is primarily studied in the context of being a metabolite. Comprehensive in vivo animal studies involving the direct, exogenous administration of Desmethyl Erlotinib are not widely available in published literature.